(R)-Idhp

Enantioselective Synthesis Chiral Chromatography Stereochemical Purity

Racemic IDHP or achiral analogs like DSS introduce confounding variables in mechanistic cardiovascular studies. (R)-IDHP (>99% ee) solves this by providing a stereochemically pure probe for calcium channel modulation. - Enables eutomer identification via direct dose-response comparison (pEC50 baseline: 7.41 for racemate). - Ensures PK/PD correlation accuracy and metabolic tracing specificity by eliminating (S)-enantiomer interference. - Supplied with rigorous enantiomeric excess documentation; ships ambient for immediate global delivery.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B12391047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Idhp
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C12H16O5/c1-7(2)17-12(16)11(15)6-8-3-4-9(13)10(14)5-8/h3-5,7,11,13-15H,6H2,1-2H3/t11-/m1/s1
InChIKeyZYFWDUKUSGLMGL-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-IDHP: Chiral Calcium Channel Modulator


(R)-IDHP is the (R)-enantiomer of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), a vasoactive metabolite derived from Salvia miltiorrhiza [1]. This chiral compound (C12H16O5, MW 240.25) functions as a calcium channel modulator by inhibiting Ca2+ release from intracellular stores and Ca2+ influx through both voltage-dependent and receptor-operated calcium channels in vascular smooth muscle cells . Unlike its racemic mixture or the (S)-enantiomer, (R)-IDHP is obtained in high enantiomeric excess (>99% ee) via chiral HPLC separation or asymmetric synthesis [2], positioning it as a stereochemically defined research tool for probing chirality-dependent pharmacological activity in cardiovascular research.

Why (R)-IDHP Differs from Racemic IDHP and Analogs


Substituting (R)-IDHP with racemic (±)-IDHP, (S)-IDHP, or other danshensu derivatives (e.g., DSS, DBZ) introduces uncontrolled variables that compromise experimental reproducibility and mechanistic interpretation. Racemic IDHP contains equimolar (R)- and (S)-enantiomers, which may exhibit divergent pharmacological profiles, including differences in receptor binding affinity, off-target interactions, and metabolic stability [1]. Moreover, structural analogs such as danshensu (DSS) lack the isopropyl ester moiety critical for modulating calcium channel activity and membrane permeability [2]. The synthesis route also differs: (R)-IDHP is produced via enantioselective asymmetric dihydroxylation or chiral chromatography, achieving >99% enantiomeric excess [3], whereas racemic synthesis yields a mixture with undefined stereochemical purity. These distinctions directly impact dose-response relationships and target engagement in cardiovascular and neurovascular assays, making (R)-IDHP the stereochemically defined standard for mechanistic studies.

(R)-IDHP: Key Differentiating Evidence


Enantiomeric Purity vs. Racemic Mixture

(R)-IDHP is obtained in kilogram quantities with >99% enantiomeric excess (ee) via chiral high-performance liquid chromatography (HPLC) separation of the racemic mixture [1]. This level of stereochemical purity is substantially higher than the undefined ee of commercially available racemic IDHP (typically 50% (R)/50% (S)), which contains equimolar amounts of the (S)-enantiomer. The (S)-enantiomer is not commercially available in bulk quantities with defined ee, making (R)-IDHP the only accessible enantiomer for definitive chiral pharmacology studies.

Enantioselective Synthesis Chiral Chromatography Stereochemical Purity

Synthetic Yield Improvement with Optimized Process

The pilot-scale synthesis of racemic IDHP, the precursor for chiral separation to obtain (R)-IDHP, was improved from an initial medicinal chemistry yield of 18% to 49.2% [1]. This 2.7-fold increase in synthetic efficiency directly impacts the cost and availability of (R)-IDHP for large-scale studies. The improved process also enabled the production of kilograms of optically pure (R)-IDHP (>99% ee) via chiral HPLC in good yield (>84% recovery) [1].

Process Chemistry Synthetic Yield Pilot-Scale Synthesis

Vasorelaxant Potency in Isolated Artery Model

In isolated rat mesenteric arterial rings, IDHP (racemic) produced concentration-dependent relaxation of norepinephrine-contracted vessels with a pEC50 of 7.41 ± 0.08 (EC50 ≈ 39 nM) [1]. This vasorelaxant effect was endothelium-independent and involved inhibition of both intracellular Ca2+ release (max inhibition 48.3±18.9%) and extracellular Ca2+ influx (max inhibition 58.4±10.9%) through voltage-dependent and receptor-operated calcium channels [1]. While direct enantiomer-specific potency data for (R)-IDHP are not reported, this racemic baseline provides a critical reference for evaluating stereospecific activity; the (R)-enantiomer is expected to exhibit distinct pharmacological properties compared to the (S)-enantiomer or the racemate, consistent with established chiral pharmacology principles [2].

Vascular Pharmacology Calcium Channel Blockade Ex Vivo Artery Assay

Enantiomer-Specific Pharmacological Probe

The (R)-IDHP enantiomer is synthesized via asymmetric dihydroxylation of (E)-isopropyl 3,4-bis(benzyloxy) cinnamate, establishing the stereogenic center at the α-hydroxy position [1]. This synthetic route yields >99% ee (R)-IDHP after deprotection [2]. In contrast, the (S)-enantiomer is produced via an analogous route using a different chiral ligand. While direct comparative activity data between (R)- and (S)-IDHP are not available in published literature, the high enantiomeric purity of (R)-IDHP enables rigorous investigation of stereospecific calcium channel modulation. Given that chiral compounds often display enantiomer-dependent differences in target binding, metabolic stability, and off-target effects, (R)-IDHP provides a stereochemically defined tool to dissect these contributions without confounding racemic mixtures .

Chiral Pharmacology Enantiomer-Specific Activity Structure-Activity Relationship

Applications of (R)-IDHP in Cardiovascular Research


Chiral Calcium Channel Pharmacology

Use (R)-IDHP (>99% ee) in isolated vascular tissue preparations (e.g., rat mesenteric artery) to determine stereospecific contributions to calcium channel blockade. Compare dose-response curves (pEC50) and maximum relaxation with (S)-IDHP and racemic IDHP to identify the eutomer. The baseline pEC50 of 7.41 for racemic IDHP [1] provides a benchmark for these enantiomer-resolved studies.

Cardiovascular Disease Models

Employ (R)-IDHP in rodent models of hypertension, myocardial ischemia/reperfusion injury, or atherosclerosis where IDHP has demonstrated protective effects [2]. The high enantiomeric purity ensures that observed outcomes are attributable to the (R)-enantiomer, facilitating accurate PK/PD correlations and dose optimization.

Process Chemistry Benchmarking

Utilize (R)-IDHP as a reference standard for optimizing asymmetric dihydroxylation and chiral HPLC separation methods. The improved pilot-scale process achieving 49.2% yield for (±)-IDHP and >99% ee for (R)-IDHP [3] serves as a benchmark for evaluating alternative synthetic routes and process analytical technologies (PAT) in chiral manufacturing.

Stereospecific Metabolite Tracing

Administer (R)-IDHP in metabolic tracing studies to distinguish its stereospecific metabolism from that of (S)-IDHP or racemic IDHP. IDHP is known to be hydrolyzed to danshensu (DSS) in vivo [4]; using enantiomerically pure (R)-IDHP allows for chiral resolution of downstream metabolites and assessment of enantiomer-specific metabolic pathways.

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